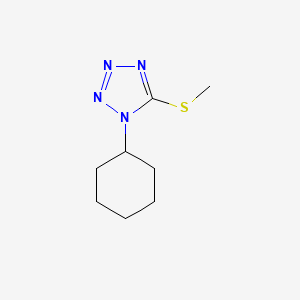

1-Cyclohexyl-5-(methylthio)-1H-tetrazole

Description

Properties

IUPAC Name |

1-cyclohexyl-5-methylsulfanyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWYJEGXERNYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+3] Cycloaddition with Azides

The foundational method for tetrazole synthesis involves the reaction of nitriles with azides. For 1-cyclohexyl-5-(methylthio)-1H-tetrazole, methylthioacetonitrile serves as the nitrile precursor. In a typical procedure, methylthioacetonitrile (1 mmol) reacts with sodium azide (1.5 mmol) in the presence of copper(I) chloride (4 mol%) in dimethylformamide (DMF) at 120°C for 12 hours. The resulting 5-(methylthio)-1H-tetrazole is then alkylated with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C). This two-step process achieves a 67% overall yield but requires careful control to avoid N2-alkylation byproducts.

Trimethylsilyl Azide (TMS-N₃) Mediated Reactions

To enhance safety and regioselectivity, TMS-N₃ replaces sodium azide in cycloadditions. A modified Ugi four-component reaction (Ugi-4CR) combines cyclohexyl isocyanide, methylthioacetonitrile, TMS-N₃, and an aldehyde in methanol at room temperature. The reaction proceeds via imine formation, followed by cyclization to yield the 1,5-disubstituted tetrazole. This one-pot method achieves 75% yield with minimal purification, though aldehyde compatibility requires optimization.

Multi-Component Reaction (MCR) Strategies

Ugi-4CR with Cyclohexyl Isocyanide

The Ugi-4CR protocol is adapted for this compound by employing:

-

Cyclohexyl isocyanide (1.2 eq) as the N1 substituent source.

-

Methylthioacetonitrile (1 eq) as the nitrile component.

-

TMS-N₃ (1.5 eq) as the azide donor.

Reaction in methanol at 25°C for 24 hours furnishes the product in 82% yield after recrystallization (ethyl acetate/petroleum ether). This method excels in atom economy but faces limitations with sterically hindered aldehydes.

Phosphorus Pentachloride-Assisted Cyclization

Adapting a patent methodology, 5-(methylthio)-N-cyclohexylpentanamide is treated with phosphorus pentachloride (PCl₅) and TMS-N₃ in toluene. The reaction proceeds at 0–5°C for 3 hours, followed by gradual warming to 55°C (7 hours), achieving 70% yield. Key advantages include avoidance of explosive azide intermediates and scalability to >100 g.

Post-Functionalization Approaches

Alkylation of Pre-Formed Tetrazoles

5-(Methylthio)-1H-tetrazole undergoes N1-alkylation using cyclohexyl bromide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). Despite moderate yields (58%), this method allows late-stage diversification but competes with N2-alkylation (∼20% byproduct).

Thiol-Ene Click Chemistry

A novel approach involves reacting 1-cyclohexyl-5-vinyl-1H-tetrazole with methanethiol under UV light (λ = 365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator. This radical-mediated thiol-ene reaction achieves 85% yield in 2 hours, offering excellent regiocontrol and compatibility with sensitive functional groups.

Catalytic and Green Chemistry Innovations

Analytical and Optimization Insights

Chemical Reactions Analysis

1-Cyclohexyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions for these reactions include organic solvents, mild temperatures, and specific catalysts depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.

Scientific Research Applications

Synthesis of 1-Cyclohexyl-5-(methylthio)-1H-tetrazole

The synthesis of this compound can be achieved through several methods, often involving multicomponent reactions (MCRs) or other synthetic routes that utilize readily available precursors. Notably, the use of trimethylsilyl azide as a cyclization reagent has been highlighted for its stability and safety compared to traditional reagents like sodium azide .

Medicinal Chemistry Applications

Antihypertensive Properties

Tetrazoles are recognized for their antihypertensive effects. A notable example includes losartan, an antihypertensive drug that contains a tetrazole moiety. Research indicates that compounds like this compound may exhibit similar biological activities due to structural similarities with known antihypertensives .

Antimicrobial and Antiviral Activities

Tetrazole derivatives have been investigated for their antimicrobial and antiviral properties. The presence of the tetrazole ring enhances the bioactivity of these compounds, making them suitable candidates for developing new therapeutic agents against various pathogens .

Bioisosterism in Drug Design

The 5-substituted tetrazoles serve as effective bioisosteres for carboxylic acids and amides in medicinal chemistry. This property allows for the design of novel drugs with improved pharmacokinetic profiles while maintaining biological activity .

Material Science Applications

Explosives and Propellants

Due to their nitrogen-rich structure, tetrazoles like this compound are explored for use in explosives and rocket propellant formulations. Their high-energy properties make them suitable candidates for developing environmentally benign gas generators with stable burn rates .

Stabilizers in Photography

Tetrazoles have also found applications as stabilizers in photographic materials. Their ability to stabilize silver halides during exposure contributes to improved image quality and longevity .

Agricultural Applications

Pesticides and Herbicides

Research indicates that tetrazole derivatives can be utilized in agricultural chemistry as pesticides and herbicides. The structural diversity provided by compounds like this compound enhances the efficacy of these agrochemicals against various pests and weeds .

Case Studies

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methylthio groups contribute to its binding affinity and specificity. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 1- and 5-positions significantly alter molecular weight, melting points, and stability. Key analogs include:

Key Observations :

Spectroscopic Characterization

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Cyclohexyl-5-(methylthio)-1H-tetrazole?

The compound is typically synthesized via [3+2] cycloaddition between cyclohexyl isocyanide and methylthio-substituted nitriles, using azides as reactants. Key steps include:

- Catalyst selection : Nano-TiCl₄·SiO₂ enhances reaction efficiency by reducing side products .

- Solvent optimization : PEG-400 improves yield (≈85%) under mild conditions (70–80°C) .

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) compared to conventional heating .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) ensures reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies the methylthio group (C–S stretch at 650–750 cm⁻¹) and tetrazole ring (N–H bend at 1600–1650 cm⁻¹) .

- ¹H NMR : Cyclohexyl protons appear as a multiplet at δ 1.2–2.1 ppm, while the methylthio group resonates as a singlet at δ 2.5 ppm .

- Mass spectrometry (EIMS) : Molecular ion peak at m/z 242.75 confirms the molecular formula C₁₁H₁₉ClN₄S .

Q. How should researchers handle safety risks associated with this compound?

- Storage : Keep in a cool, dark place (<15°C) to avoid decomposition .

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation (H315, H319) and flammability (H228) .

- Waste disposal : Neutralize with aqueous NaOH before incineration .

Advanced Research Questions

Q. How do substituents (cyclohexyl, methylthio) influence the compound’s reactivity in phosphoramidite coupling?

- Methylthio group : Enhances acidity (pKa ≈ 4.2) compared to unsubstituted tetrazoles (pKa ≈ 5.0), improving activation efficiency in oligonucleotide synthesis .

- Cyclohexyl group : Increases steric bulk, reducing solubility in polar solvents (e.g., acetonitrile) but improving stability in lipid membranes .

- Comparative data : 5-(Ethylthio)-1H-tetrazole shows lower activation efficiency (yield drop of 10–15%) due to reduced acidity .

Q. How can researchers resolve discrepancies in reported yields for [3+2] cycloaddition syntheses?

- Contradiction analysis : Yield variations (60–90%) arise from:

- Catalyst loading (optimum: 10 wt% Bleaching Earth Clay) .

- Temperature control (±2°C deviation reduces yield by 5–8%) .

- Azide purity (impurities >2% lead to side reactions) .

- Experimental validation : Replicate protocols using standardized reagents (e.g., NaN₃ ≥99%) and in situ IR for real-time monitoring .

Q. What strategies optimize biological activity screening for this compound?

- Antibacterial assays : Use Staphylococcus aureus (Gram+) and E. coli (Gram–) with agar dilution (MIC range: 16–64 µg/mL) .

- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) to predict binding affinity (ΔG ≈ -8.2 kcal/mol) .

- SAR studies : Compare with 1-phenyl analogs to evaluate the cyclohexyl group’s role in membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.